2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-ethylhydrazinecarbothioamide
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Overview
Description
2-[(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N~1~-ETHYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile scaffolds in organic synthesis and medicinal chemistry . This compound is particularly interesting due to its unique structure, which includes a bromine atom and a hydrazinecarbothioamide group, making it a valuable candidate for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-[(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N~1~-ETHYL-1-HYDRAZINECARBOTHIOAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through the cyclocondensation reaction of hydrazine derivatives with acetylenic ketones.
Introduction of the Bromine Atom: The bromine atom is introduced via a halogenation reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Attachment of the Hydrazinecarbothioamide Group: This step involves the reaction of the pyrazole derivative with ethyl isothiocyanate under basic conditions to form the final product.
Chemical Reactions Analysis
2-[(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N~1~-ETHYL-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N~1~-ETHYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-[(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N~1~-ETHYL-1-HYDRAZINECARBOTHIOAMIDE include other pyrazole derivatives such as:
3(5)-Substituted Pyrazoles: These compounds share the pyrazole scaffold but differ in the substituents attached to the ring.
The uniqueness of 2-[(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N~1~-ETHYL-1-HYDRAZINECARBOTHIOAMIDE lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H14BrN5OS |
---|---|
Molecular Weight |
320.21 g/mol |
IUPAC Name |
1-[(4-bromo-2,5-dimethylpyrazole-3-carbonyl)amino]-3-ethylthiourea |
InChI |
InChI=1S/C9H14BrN5OS/c1-4-11-9(17)13-12-8(16)7-6(10)5(2)14-15(7)3/h4H2,1-3H3,(H,12,16)(H2,11,13,17) |
InChI Key |
KWBAWZAHZYDFLI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NNC(=O)C1=C(C(=NN1C)C)Br |
Origin of Product |
United States |
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